molecular formula C16H37NO B049039 Tetrabutylammonium hydroxide CAS No. 2052-49-5

Tetrabutylammonium hydroxide

Cat. No. B049039
CAS RN: 2052-49-5
M. Wt: 259.47 g/mol
InChI Key: VDZOOKBUILJEDG-UHFFFAOYSA-M
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Patent
US04359472

Procedure details

The corresponding salts of formula (V) or (VI) where M is tetrabutylammonium can be obtained from the corresponding acid, e.g. by neutralization with aqueous tetrabutylammonium hydroxide in the presence of a water immiscible organic solvent, preferably chloroform. The solvent layer is separated and the product isolated by evaporation of solvent. Alternately, the sodium or potassium salts of formula (V) or (VI) are reacted with an equimolar amount of aqueous tetrabutylammonium hydrogen sulfate in the presence of a water immiscible solvent, the precipitated alkali metal bisulfate salt removed by filtration and the product isolated by evaporation of solvent.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( V )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( VI )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N+:5]([CH2:14][CH2:15][CH2:16][CH3:17])([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[OH2:18]>C(Cl)(Cl)Cl>[OH-:18].[CH2:14]([N+:5]([CH2:1][CH2:2][CH2:3][CH3:4])([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:10][CH2:11][CH2:12][CH3:13])[CH2:15][CH2:16][CH3:17] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
( V )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( VI )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.